molecular formula C11H18Cl2N2 B2446801 (1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride CAS No. 2126162-42-1

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride

Cat. No.: B2446801
CAS No.: 2126162-42-1
M. Wt: 249.18
InChI Key: FZRMBPXBDHSIBN-UHFFFAOYSA-N
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Description

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the ring structure.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as dopamine receptors. It has been shown to stimulate dopamine release and inhibit the binding of antagonistic ligands to dopamine D2 receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13-10(8-12)7-6-9-4-2-3-5-11(9)13;;/h2-5,10H,6-8,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRMBPXBDHSIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC2=CC=CC=C21)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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